
4-(Bromomethyl)-3-(4-fluorophenyl)-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol es un compuesto químico que pertenece a la familia de los isoxazoles. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo bromometil, un grupo fluorofenil y un grupo metil unidos al anillo de isoxazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol típicamente involucra los siguientes pasos:
Formación del Anillo Isoxazol: El anillo de isoxazol se puede sintetizar a través de una reacción de cicloadición dipolar 1,3 entre un óxido de nitrilo y un alquino.
Introducción del Grupo Bromometil: El grupo bromometil se puede introducir mediante bromación de un grupo metil utilizando N-bromosuccinimida (NBS) en presencia de un iniciador de radicales como el peróxido de benzoílo.
Unión del Grupo Fluorofenil: El grupo fluorofenil se puede introducir a través de una reacción de acoplamiento de Suzuki entre un derivado de ácido borónico del grupo fluorofenil y un isoxazol halogenado.
Métodos de Producción Industrial
La producción industrial de 4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol experimenta varias reacciones químicas, incluyendo:
Sustitución Nucleofílica: El grupo bromometil es altamente reactivo y puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas, tioles y alcóxidos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Reacciones de Acoplamiento: El grupo fluorofenil puede participar en reacciones de acoplamiento como las reacciones de Suzuki y Heck para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como azida de sodio, tiolato de potasio y alcóxido de sodio en solventes apróticos polares.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Reacciones de Acoplamiento: Catalizadores de paladio, bases como carbonato de potasio y solventes como tetrahidrofurano (THF).
Principales Productos Formados
Sustitución Nucleofílica: Formación de azidas, tioéteres y éteres.
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Reacciones de Acoplamiento: Formación de compuestos biarílicos o sistemas aromáticos más complejos.
Aplicaciones Científicas De Investigación
4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como precursor de productos farmacéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que podría conducir a la inhibición enzimática. El grupo fluorofenil puede mejorar la afinidad de unión y la especificidad a las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
4-(Bromometil)fenilisoxazol: Carece del grupo fluorofenil, lo que puede resultar en diferentes propiedades químicas y biológicas.
3-(4-Fluorofenil)-5-metilisoxazol:
4-(Bromometil)-3-fenil-5-metilisoxazol: Carece del átomo de flúor, lo que puede influir en su estabilidad química y actividad biológica.
Singularidad
4-(Bromometil)-3-(4-fluorofenil)-5-metilisoxazol es único debido a la combinación de los grupos bromometil y fluorofenil, que confieren reactividad distintiva y potencial actividad biológica. La presencia de ambos grupos permite una amplia gama de modificaciones químicas y aplicaciones en varios campos de investigación.
Propiedades
Fórmula molecular |
C11H9BrFNO |
|---|---|
Peso molecular |
270.10 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H9BrFNO/c1-7-10(6-12)11(14-15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Clave InChI |
NUNXCMWVHVCBMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
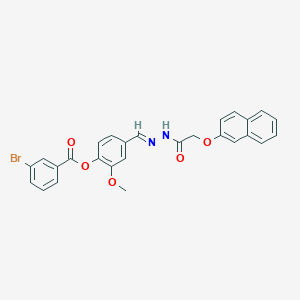
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
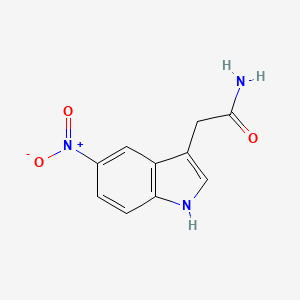
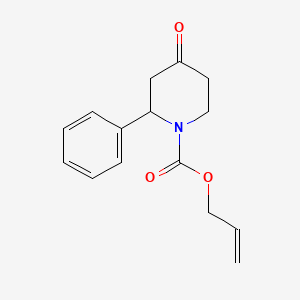

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)

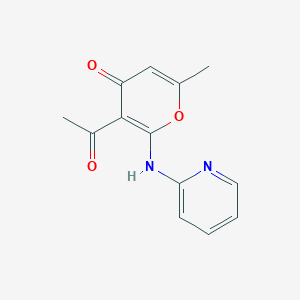
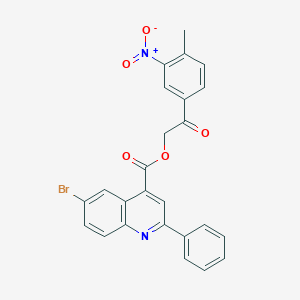

![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)
